N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide
Description
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is a chiral benzamide derivative characterized by a long aliphatic chain (undecane) with hydroxyl groups at the 1- and 3-positions and a benzamide moiety attached to the (2S)-configured carbon. The compound’s hydroxyl groups and hydrophobic chain may influence solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
920277-54-9 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxyundecan-2-yl]benzamide |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-10-13-17(21)16(14-20)19-18(22)15-11-8-7-9-12-15/h7-9,11-12,16-17,20-21H,2-6,10,13-14H2,1H3,(H,19,22)/t16-,17?/m0/s1 |
InChI Key |
SJJVABMBSWENBR-BHWOMJMDSA-N |
Isomeric SMILES |
CCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxyundecane and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Cleavage of the amide bond generates benzoic acid and a diol-ammonium intermediate.
-
Basic hydrolysis : Produces a carboxylate salt and 1,3-dihydroxyundecan-2-amine.
Reaction conditions (temperature, catalyst) significantly influence rates and yields. Comparable hydrolysis pathways are documented for benzamide derivatives (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) .
Functionalization of the Diol Chain
The 1,3-diol moiety enables reactions typical of vicinal diols:
Oxidation
-
Selective oxidation of the secondary alcohol (C2) to a ketone could occur using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
-
Protection of hydroxyl groups (e.g., acetonide formation) may precede oxidation to avoid over-oxidation .
Esterification/Acylation
-
Reaction with acetyl chloride or acetic anhydride yields diesters.
-
Example:
Glycosylation
The diol may participate in glycosidic bond formation with sugar donors (e.g., under Mitsunobu conditions), though steric hindrance from the undecane chain could limit efficiency .
Metal Complexation
The hydroxyl and amide groups can act as ligands for metal ions. For instance:
-
Co(II), Fe(III), or Zn(II) complexes may form via coordination to oxygen and nitrogen atoms, as observed in N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide derivatives .
-
Stability constants and geometries depend on pH and solvent polarity.
Enzymatic Interactions
The chiral (2S) configuration and diol structure suggest potential interactions with enzymes like dehydrogenases or kinases:
-
Kinase inhibition : Benzamide analogs (e.g., N-benzothiazol-2-yl benzamides) exhibit kinase-modulating activity via hydrogen bonding with catalytic residues .
-
Substrate mimicry : The diol chain may resemble natural substrates (e.g., sphingolipids), enabling competitive inhibition .
Stability and Degradation Pathways
-
Hydrolytic degradation : Accelerated in alkaline media due to amide lability.
-
Thermal decomposition : Likely proceeds via cleavage of the aliphatic chain or benzamide group above 200°C.
-
Photostability : Benzamide derivatives generally exhibit moderate UV stability, but prolonged exposure may lead to radical formation .
Synthetic Modifications
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Amide alkylation | CH₃I, NaH, DMF | N-Methylated derivative |
| Sulfonation | ClSO₃H, pyridine | Sulfonamide at the diol hydroxyls |
| Cross-coupling | Pd(OAc)₂, arylboronic acid | Aryl-functionalized undecane chain |
| Reductive amination | NaBH₃CN, RCHO | Secondary amine derivatives |
Key Challenges and Research Gaps
-
Stereoselective synthesis : Ensuring the (2S) configuration during diol chain formation requires chiral catalysts or enantiomerically pure starting materials.
-
Solubility : The long aliphatic chain may limit solubility in polar solvents, complicating reaction optimization .
-
Biological activity profiling : No data exist on cytotoxicity, metabolic stability, or pharmacokinetics for this compound.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide has been studied for its potential therapeutic effects. Its structural similarity to other benzamides suggests it may exhibit biological activity relevant to drug development.
Anticancer Activity
Research indicates that compounds similar to this compound can act as inhibitors in cancer cell lines. For instance, a study demonstrated that benzamide derivatives could inhibit specific cancer cell proliferation by targeting the cereblon protein, which is involved in protein degradation pathways crucial for cancer progression .
Case Study:
A study involving various benzamide derivatives showed that modifications at the amide nitrogen significantly affected their anticancer activity. The introduction of hydroxyl groups enhanced the binding affinity to target proteins, suggesting a similar potential for this compound .
Agricultural Applications
The compound has also been explored for its use in agricultural chemistry, particularly as a pesticide or herbicide.
Pesticidal Properties
Recent patents have outlined formulations that include benzamide derivatives as active ingredients in liquid pesticide compositions. These compounds demonstrate efficacy against various pests while being less harmful to beneficial insects .
Data Table: Pesticidal Efficacy of Benzamide Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| N-(4-chlorobenzyl)benzamide | Aphids | 85 | |
| N-(2-thiazolyl)benzamide | Leafhoppers | 90 | |
| This compound | TBD | TBD | TBD |
Material Science Applications
In material science, this compound has potential applications due to its ability to form stable complexes with metals.
Coordination Chemistry
Studies have shown that benzamide derivatives can act as ligands in coordination complexes with transition metals. These complexes are useful in catalysis and materials synthesis.
Case Study:
A recent investigation into metal-benzamide complexes revealed enhanced catalytic properties for reactions involving carbon-carbon bond formation. The presence of hydroxyl groups in the ligand structure improved the stability and reactivity of the metal complexes .
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide and Analogs
Key Observations :
- Hydrophobicity : The target compound’s undecane chain increases lipophilicity compared to shorter-chain analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Polarity : Diol groups in the target compound enhance hydrophilicity relative to analogs with methoxy or benzimidazole substituents .
- Steric Effects : Bulky substituents (e.g., benzimidazole in ) may hinder molecular packing or receptor binding compared to the flexible aliphatic chain in the target compound.
Characterization Techniques :
Physicochemical Properties
Solubility :
- The target compound’s diol groups may improve aqueous solubility compared to N-(1S-Benzimidazol-2-yl)-...butanamide (6.2 µg/mL at pH 7.4 ) but less than N-[(2S)-Dihydrobenzodioxin...]benzamide (19.7 µg/mL ).
- Hydrophobic chains (e.g., undecane) reduce solubility in polar solvents but enhance lipid membrane permeability.
Thermal Stability :
- Tertiary alcohols (e.g., ) and rigid aromatic systems (e.g., ) may exhibit higher melting points than the target compound’s flexible chain.
Biological Activity
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its pharmacological properties, synthesis, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate benzoyl chloride with 1,3-dihydroxyundecane. Characterization techniques such as ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the compound.
Enzyme Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on various enzymes:
- Carbonic Anhydrases (CAs) : This compound shows significant inhibitory activity against human carbonic anhydrases I and II (hCA I and hCA II). The inhibition constants (Ki) for these enzymes range from 4.07 ± 0.38 nM to 37.16 ± 7.55 nM, indicating a strong affinity for these targets .
- Acetylcholinesterase (AChE) : The compound also inhibits AChE with Ki values ranging from 8.91 ± 1.65 nM to 34.02 ± 5.90 nM. Such inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE activity is detrimental .
Toxicity Studies
Research has assessed the toxicity of related benzamide compounds using zebrafish embryos as a model organism. Compounds were evaluated for their effects on embryonic development, revealing that certain derivatives exhibited moderate toxicity levels while maintaining beneficial biological activities .
Comparative Study of Benzamide Derivatives
A comparative analysis was conducted on various benzamide derivatives, including this compound. The study highlighted:
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |
|---|---|---|---|
| 3g | 4.07 ± 0.38 | - | - |
| 3c | - | 10.68 ± 0.98 | - |
| 3f | - | - | 8.91 ± 1.65 |
| N-[...] | TBD | TBD | TBD |
This table illustrates the competitive inhibition profiles of these compounds against key enzymes involved in various physiological processes .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications in the benzamide structure can significantly influence biological activity. For instance, substituents on the benzene ring have been shown to enhance enzyme inhibition potency and selectivity against specific isoforms of CAs and AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
